- Renewable Soybean Pulp Derived N-Doped Carbon Materials for Efficient Chemoselective Hydrogenation of Halogenated NitrobenzenesChemistrySelect, 2019, 4(14), 4083-4091,
Cas no 95-83-0 (4-chlorobenzene-1,2-diamine)

4-chlorobenzene-1,2-diamine structure
Nome do Produto:4-chlorobenzene-1,2-diamine
4-chlorobenzene-1,2-diamine Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-Chloro-1,2-diaminobenzene
- 4-Chloro-o-phenylenediamine
- 4-Chloro-1,2-phenylenediamine
- 4-chlorobenzene-1,2-diamine
- 4-Chloro-o-phenylenediamine Solution
- 3,4-Diaminochlorobenzene
- C.I. 76015
- 4-Chloro-1,2-benzenediamine (ACI)
- o-Phenylenediamine, 4-chloro- (6CI, 7CI, 8CI)
- 1,2-Diamino-4-chlorobenzene
- 2-Amino-4-chloroaniline
- 2-Amino-4-chlorobenzenamine
- 2-Amino-5-chloroaniline
- 3,4-Diamino-1-chlorobenzene
- 3-Chloro-1,6-phenylenediamine
- 4-Chloro-2-aminoaniline
- 4-Chlorobenzen-1,2-diamine
- 4-Chlorophenyldiamine
- 4-Chlorophenylenediamine
- 5-Chloro-1,2-phenylenediamine
- 5-Chlorobenzene-1,2-diamine
- NSC 6157
- p-Chloro-o-phenylenediamine
- Ursol Olive 6G
- Tox21_202984
- 3,4Diaminochlorobenzene
- NS00015603
- W-100154
- 4-chloro-benzene-1,2-diamine
- EN300-20365
- CS-W007387
- 1,2-Diamine-4-chlorobenzene
- 1-Chloro-3,4-diaminebenzene
- o-Phenylenediamine, 4-chloro-
- AKOS000120363
- NSC-6157
- NSC6157
- 4Chloro1,2benzenediamine
- DB-027093
- 4-Chloro-1,2-benzenediamine;4-Chloro-o-phenylenediamine
- UNII-8E72QRZ33H
- 4JJ
- 4-Cl-o-PD
- PS-4477
- Z104477888
- aniline, 2-amino-4-chloro-
- 3,4-diamino-chlorobenzene
- 8E72QRZ33H
- 4-CHLORO-1,2-BENZENEDIAMINE
- 4Chloro1,2diaminobenzene
- NCGC00260529-01
- 2Amino4chloroaniline
- 4-CHLORO-ORTHO-PHENYLENEDIAMINE (IARC)
- EINECS 202-456-8
- DTXCID70283
- 4-chloro-1,2-phenylene-diamine
- NCGC00091663-05
- SY003447
- CAS-95-83-0
- 4-CHLORO-1,2-BENZENEDIAMINE [HSDB]
- 4-13-00-00068 (Beilstein Handbook Reference)
- 3,4Diamino1chlorobenzene
- DTXSID5020283
- 4-chloro-o-phenylendiamine
- SCHEMBL216307
- C19207
- 4CloPD
- 4Chloro1,2phenylenediamine
- 1,2Diamino4chlorobenzene
- NCGC00091663-01
- F0001-2281
- STL382156
- Tox21_400037
- 4-chloro-phenylenediamine
- WLN: ZR BZ DG
- 4-Chloro-o-phenylenediamine, 97%
- AC-9691
- 5-chloro-2-aminoaniline
- 4-Chloro-ortho-phenylenediamine
- NCGC00091663-03
- 1,2Benzenediamine, 4chloro
- CHEMBL552741
- MFCD00011691
- 95-83-0
- NCI-C03292
- 4-CHLORO-ORTHO-PHENYLENEDIAMINE [IARC]
- NCGC00091663-04
- CCRIS 144
- Q27155865
- NCGC00091663-02
- CHEBI:82301
- BRN 0508472
- CI 76015
- 1,2-Benzenediamine, 4-chloro-
- BBL027789
- pChloroophenylenediamine
- HSDB 5087
- 1-chloro-3,4-diaminobenzene
-
- MDL: MFCD00011691
- Inchi: 1S/C6H7ClN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2
- Chave InChI: BXIXXXYDDJVHDL-UHFFFAOYSA-N
- SMILES: ClC1C=C(N)C(N)=CC=1
Propriedades Computadas
- Massa Exacta: 142.029776g/mol
- Carga de Superfície: 0
- XLogP3: 1.3
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Ligações Rotativas: 0
- Massa monoisotópica: 142.029776g/mol
- Massa monoisotópica: 142.029776g/mol
- Superfície polar topológica: 52Ų
- Contagem de Átomos Pesados: 9
- Complexidade: 97.1
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
Propriedades Experimentais
- Cor/Forma: Brown powder
- Densidade: 1.2124 (rough estimate)
- Ponto de Fusão: 72.0 to 76.0 deg-C
- Ponto de ebulição: 232.49°C (rough estimate)
- Ponto de Flash: 135.4℃
- Índice de Refracção: 1.4877 (estimate)
- Coeficiente de partição da água: 16 g/L (20 ºC)
- Estabilidade/Prazo de validade: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 52.04000
- LogP: 2.66680
- Solubilidade: Not determined
4-chlorobenzene-1,2-diamine Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H315,H319,H335,H351
- Declaração de Advertência: P261,P281,P305+P351+P338
- Número de transporte de matérias perigosas:2811
- WGK Alemanha:3
- Código da categoria de perigo: R36/37/38;R40
- Instrução de Segurança: S26-S36/37
- CÓDIGOS DA MARCA F FLUKA:8
- RTECS:SS8850000
-
Identificação dos materiais perigosos:
- TSCA:Yes
- Termo de segurança:6.1
- Grupo de Embalagem:I; II; III
- Frases de Risco:R36/37/38; R40
- Condição de armazenamento:Store in a cool, dry, well ventilated area away from incompatible substances. Keep container tightly closed.
4-chlorobenzene-1,2-diamine Dados aduaneiros
- CÓDIGO SH:2921590090
- Dados aduaneiros:
China Customs Code:
2921590090Overview:
2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-chlorobenzene-1,2-diamine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20365-1.0g |
4-chlorobenzene-1,2-diamine |
95-83-0 | 95% | 1.0g |
$24.0 | 2023-07-09 | |
Enamine | EN300-20365-25.0g |
4-chlorobenzene-1,2-diamine |
95-83-0 | 95% | 25.0g |
$64.0 | 2023-07-09 | |
Enamine | EN300-20365-0.1g |
4-chlorobenzene-1,2-diamine |
95-83-0 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
Life Chemicals | F0001-2281-10g |
"4-chlorobenzene-1,2-diamine" |
95-83-0 | 95%+ | 10g |
$84.0 | 2023-11-21 | |
abcr | AB469581-500g |
4-Chlorobenzene-1,2-diamine, min. 95%; . |
95-83-0 | 500g |
€289.40 | 2025-02-11 | ||
Life Chemicals | F0001-2281-0.25g |
"4-chlorobenzene-1,2-diamine" |
95-83-0 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
abcr | AB469581-10 g |
4-Chlorobenzene-1,2-diamine, min. 95%; . |
95-83-0 | 10g |
€77.40 | 2023-06-15 | ||
Chemenu | CM100418-500g |
4-chlorobenzene-1,2-diamine |
95-83-0 | 95+% | 500g |
$*** | 2023-05-29 | |
TRC | C588275-25g |
4-Chloro-1,2-benzenediamine |
95-83-0 | 25g |
$ 82.00 | 2023-09-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0255-25g |
4-chlorobenzene-1,2-diamine |
95-83-0 | 97.0%(GC&T) | 25g |
¥425.0 | 2022-05-30 |
4-chlorobenzene-1,2-diamine Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Catalysts: Carbon Solvents: Ethanol ; 80 °C
1.2 Reagents: Hydrazine hydrate (1:1) ; 3 h, 80 °C
1.2 Reagents: Hydrazine hydrate (1:1) ; 3 h, 80 °C
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel , Cobalt Solvents: Ethanol ; 80 °C; 1 h, 80 °C
Referência
- Chemoselective transfer hydrogenation of nitroarenes by highly dispersed Ni-Co BMNPsCatalysis Communications, 2016, 84, 25-29,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe2O3) (lignin residue-derived carbon-supported) Solvents: Tetrahydrofuran , Water ; 24 h, 35 bar, 120 °C
Referência
- Lignin Residue-Derived Carbon-Supported Nanoscale Iron Catalyst for the Selective Hydrogenation of Nitroarenes and Aromatic AldehydesACS Omega, 2022, 7(23), 19804-19815,
Synthetic Routes 4
Condições de reacção
1.1 Catalysts: Cobalt (supported on silica) Solvents: Ethanol ; 80 min, 70 °C
1.2 Reagents: Hydrazine hydrate (1:1)
1.2 Reagents: Hydrazine hydrate (1:1)
Referência
- In Situ Synthesized Silica-Supported Co@N-Doped Carbon as Highly Efficient and Reusable Catalysts for Selective Reduction of Halogenated NitroaromaticsChemCatChem, 2020, 12(18), 4632-4641,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron(III) acetylacetonate Solvents: Methanol ; 2 min, 180 °C
Referência
- Hydrazine-mediated Reduction of Nitro and Azide Functionalities Catalyzed by Highly Active and Reusable Magnetic Iron Oxide NanocrystalsJournal of Organic Chemistry, 2013, 78(9), 4530-4542,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol , Water ; 35 min, rt
Referência
- Enhanced reduction of nitrobenzene derivatives using reusable Ni nanoparticles supported on multi-layered poly(1,2-phenylenediamine)-coated layered double hydroxidesCanadian Journal of Chemistry, 2022, 100(6), 412-421,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: Alumina , Silver Solvents: Water ; rt; 35 min, rt
1.2 Solvents: Ethyl acetate ; rt
1.2 Solvents: Ethyl acetate ; rt
Referência
- Morphologically tailored facet dependent silver nanoparticles supported α-Al2O3 catalysts for chemoselective reduction of aromatic nitro compoundsChemical Engineering Journal (Amsterdam, 2023, 451,,
Synthetic Routes 8
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: Cobalt iron manganese oxide (CoFe1.8Mn0.2O4) Solvents: Methanol ; 1 min, rt; 1 min, rt
Referência
- CoMn0.2Fe1.8O4 ferrite nanoparticles engineered by sol-gel technology: an expert and versatile catalyst for the reduction of nitroaromatic compoundsJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2014, 2(44), 18848-18860,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Sodium pyrosulfite Solvents: Water ; 2 h, reflux
Referência
- Synthesis and antimycobacterial activity of 2,5-disubstituted and 1,2,5-trisubstituted benzimidazolesFrontiers in Chemistry (Lausanne, 2020, 8,,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: Guanidine , Iron oxide (Fe3O4) , Palladium Solvents: Water ; 25 min, rt
Referência
- PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki-Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous MediaACS Omega, 2021, 6(50), 34416-34428,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Potassium carbonate , Sodium borohydride Catalysts: Palladium , 2866309-20-6 Solvents: Methanol , Water ; rt
Referência
- Intensified Hydrogenation in Flow Using a Poly(β-cyclodextrin) Network-Supported CatalystACS Sustainable Chemistry & Engineering, 2022, 10(48), 15987-15998,
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
Condições de reacção
1.1 Catalysts: Samarium , 1,1′-Dioctyl-4,4′-bipyridinium dibromide Solvents: Methanol
Referência
- Samarium(0) and 1,1'-Dioctyl-4,4'-Bipyridinium Dibromide: A Novel Electron-Transfer System for the Chemoselective Reduction of Aromatic Nitro GroupsJournal of Organic Chemistry, 2001, 66(3), 919-924,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Ruthenium (pine needle-derived char supported) Solvents: Water ; 24 h, 10 bar, 80 °C
Referência
- Biorenewable carbon-supported Ru catalyst for N-alkylation of amines with alcohols and selective hydrogenation of nitroarenesNew Journal of Chemistry, 2021, 45(32), 14687-14694,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (Fe3O4) (guanidine-conjugated) , Cu2+ , N-(3-Chloropropyl)guanidine (conjugated with iron oxide nanoparticles) Solvents: Ethanol ; 35 min, rt
Referência
- Cu(II) immobilized on guanidine functionalized Fe3O4 magnetic substrate as a heterogeneous catalyst for selective reduction of nitroarenesJournal of the Iranian Chemical Society, 2022, 19(8), 3697-3709,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium Solvents: Ethanol ; 8 h, 25 bar, 125 °C
Referência
- Scalable continuous flow hydrogenations using Pd/Al2O3-coated rectangular cross-section 3D-printed static mixersCatalysis Today, 2022, 383, 55-63,
Synthetic Routes 19
Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (Fe3O4) , Carbon (acidified, carboxylated) , (SP-4-3)-Dichloro(1,7-phenanthroline-κN7)[1,1′-(sulfinyl-κS)bis[methane]]platinu… Solvents: Water ; 15 min, 25 °C
Referência
- Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild ConditionsIndustrial & Engineering Chemistry Research, 2017, 56(43), 12256-12266,
Synthetic Routes 20
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 1 h, 30 - 35 °C
Referência
- A process for the preparation of tizanidine hydrochloride, India, , ,
4-chlorobenzene-1,2-diamine Raw materials
4-chlorobenzene-1,2-diamine Preparation Products
4-chlorobenzene-1,2-diamine Literatura Relacionada
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Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-83-0)4-Chloro-o-phenylenediamine

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:95-83-0)4-chlorobenzene-1,2-diamine

Pureza:99%
Quantidade:500g
Preço ($):189.0